Superior Antihypertensive Efficacy of BAM-2101 Versus Established Clinical Agents in SHR Model
In a direct comparative study using conscious spontaneously hypertensive rats (SHR), BAM-2101 (3 mg/kg, p.o., single dose) produced a maximum systolic blood pressure reduction of 95 mmHg. Under identical experimental conditions (same dose, route, and animal model), cianergoline, bromocriptine mesylate, hydralazine, and nifedipine produced maximum reductions of 40 mmHg, 37 mmHg, 47 mmHg, and 49 mmHg, respectively [1]. BAM-2101 thus demonstrates approximately 2.4-fold greater efficacy than cianergoline, 2.6-fold greater than bromocriptine, 2.0-fold greater than hydralazine, and 1.9-fold greater than nifedipine.
| Evidence Dimension | Maximum reduction in systolic blood pressure (ΔSBP, mmHg) |
|---|---|
| Target Compound Data | 95 mmHg |
| Comparator Or Baseline | Cianergoline (40 mmHg); Bromocriptine mesylate (37 mmHg); Hydralazine (47 mmHg); Nifedipine (49 mmHg) |
| Quantified Difference | BAM-2101 vs. cianergoline: +55 mmHg (138% greater); vs. bromocriptine: +58 mmHg (157% greater); vs. hydralazine: +48 mmHg (102% greater); vs. nifedipine: +46 mmHg (94% greater) |
| Conditions | Conscious spontaneously hypertensive rats (SHR); oral administration at 3 mg/kg; single dose |
Why This Matters
This quantified efficacy superiority under identical experimental conditions provides a scientific basis for selecting BAM-2101 over these comparator agents when a more pronounced antihypertensive effect is required in rodent hypertension models.
- [1] Ohno S, Adachi Y, Koumori M, Mizukoshi K, Nagasaka M, Ichihara K, Kato E. Synthesis and structure-activity relationships of new (5R,8S,10R)-ergoline derivatives with antihypertensive or dopaminergic activity. Chem Pharm Bull (Tokyo). 1994 Oct;42(10):2042-8. doi: 10.1248/cpb.42.2042. PMID: 7805128. View Source
